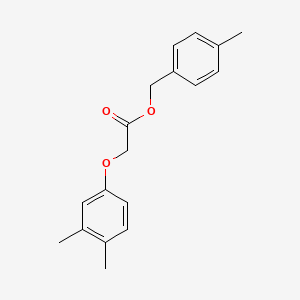

4-methylbenzyl (3,4-dimethylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "4-methylbenzyl (3,4-dimethylphenoxy)acetate" often involves complex organic reactions, including the formation of carbocation intermediates through acid-catalyzed hydrolysis or by employing nucleophiles to trap reactive intermediates. For example, Thibblin (1993) discusses the general base-catalyzed formation of the 4-methylbenzyl carbocation and its trapping by nucleophiles, highlighting the intricacies involved in synthesizing benzyl derivatives through solvolysis reactions (Thibblin, 1993).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds often utilize spectroscopic techniques to elucidate their configuration. Studies have established structures through analysis, ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectrum, and conversion into related compounds, as detailed by Fujii et al. (1971) in their work on the by-products of reactions involving dimethoxybenzyl chloride (Fujii, Ueno, & Mitsukuchi, 1971).

Chemical Reactions and Properties

The photochemical reactions of dimethoxybenzyl compounds, including the generation of methyl ether and ethylbenzene as products, have been explored to understand the photolysis mechanisms and the effects of various substituents on reaction pathways. Wong et al. (1996) provide insights into on-line monitoring of photolysis reactions by membrane introduction mass spectrometry, offering a method to study the chemical properties of similar compounds in real-time (Wong et al., 1996).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and glass-transition temperatures, of compounds incorporating dimethoxybenzylidenecyanoacetate groups have been evaluated to determine their suitability for applications in materials science. Lee and Park (2002) discuss the synthesis and properties of novel polyurethanes containing such groups, highlighting their thermal stability and potential for nonlinear optical applications (Lee & Park, 2002).

Chemical Properties Analysis

The reactivity of compounds bearing the 3,4-dimethoxybenzyl moiety with various reagents, including their potential for oxidation and their role as protecting groups in organic synthesis, has been a subject of study. Grunder-Klotz and Ehrhardt (1991) utilized the 3,4-dimethoxybenzyl group as a protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating its utility and reactivity in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Propriétés

IUPAC Name |

(4-methylphenyl)methyl 2-(3,4-dimethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-13-4-7-16(8-5-13)11-21-18(19)12-20-17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHOVVIRJBKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)COC2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylphenyl)methyl 2-(3,4-dimethylphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)

![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)

![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)

![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)

![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)